molecular formula C15H11Cl2NO3 B12123824 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide

Cat. No.: B12123824
M. Wt: 324.2 g/mol
InChI Key: PMVIDEWYBHLYMO-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked to a 2,4-dichlorobenzamide moiety.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C15H11Cl2NO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19)

InChI Key

PMVIDEWYBHLYMO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Copper-Catalyzed Coupling Reaction:

    Amination of Fused Heteroaryl Amines:

Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide undergoes various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions are feasible.

    Substitution: Substituents can be introduced at the benzamide nitrogen.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Cardiac Protection

Alda-1 has been studied for its protective effects on cardiac function post-resuscitation. In a swine model of cardiac arrest and resuscitation, administration of Alda-1 significantly improved post-resuscitation cardiac and neurological outcomes. The compound mitigated oxidative stress and reduced inflammatory responses associated with ischemia/reperfusion injury by inhibiting the NLRP3 inflammasome activation and pyroptosis pathways .

Wound Healing and Ischemic Injury

Research indicates that Alda-1 can enhance the viability of ischemic random skin flaps in reconstructive surgery. By activating aldehyde dehydrogenase 2 (ALDH2), Alda-1 reduces the risk of necrosis in skin flaps subjected to ischemia/reperfusion injury, potentially through the regulation of mitophagy .

Pain Management

In rodent models, Alda-1 has shown promise as a modulator of nociception. It enhances ALDH2 activity, which may play a role in reducing pain sensitivity associated with acute inflammatory responses. However, its effectiveness appears to be independent of direct anti-inflammatory effects .

Anti-Cancer Properties

Alda-1 has been investigated for its potential anti-cancer effects. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, making it a candidate for further pharmacological investigation in oncology . Its interactions with various biological targets indicate a complex mechanism that warrants detailed exploration.

Case Studies

StudyObjectiveFindings
Swine Model of Cardiac ArrestInvestigate cardiac protectionSignificant improvement in cardiac function post-resuscitation with Alda-1 treatment; reduced oxidative stress markers .
Ischemic Random Skin FlapsAssess viability enhancementAlda-1 treatment resulted in lower necrosis rates in skin flaps subjected to ischemia/reperfusion injury .
Pain Modulation in RodentsEvaluate nociception regulationAlda-1 reduced pain sensitivity but did not alter inflammatory markers significantly .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Substituent Position on the Benzamide Ring

The position of chlorine atoms on the benzamide ring is a key determinant of ALDH2 activation.

Compound Name Substituent Positions Key Activity/Findings Reference
Alda-1 (2,6-dichloro) 2,6-dichloro Potent ALDH2 activator; reduces infarct size by 60% in myocardial ischemia models
N-(1,3-Benzodioxol-5-ylmethyl)-2,4-DCB 2,4-dichloro Structural analog; limited direct evidence but hypothesized to differ in ALDH2 binding N/A
N-(3-Benzyl-5-hydroxyphenyl)-2,4-DCB 2,4-dichloro Modified aromatic group; synthesized but biological data not provided

Key Insight : The 2,6-dichloro configuration in Alda-1 optimizes ALDH2 activation by stabilizing interactions with the enzyme’s catalytic site, whereas the 2,4-dichloro isomer may exhibit altered binding kinetics due to steric and electronic differences .

Halogen Substitution Variants

Replacing chlorine with other halogens or functional groups modulates activity and selectivity.

Compound Name Substituents Impact on Activity Reference
Alda-1 derivatives Bromide/Fluoride Reduced potency compared to chloride; suggests chlorine’s electronegativity is critical
N-(1,3-Benzodioxol-5-yl)-2-Cl-5-NO2-BA 2-chloro, 5-nitro Nitro group introduces strong electron-withdrawing effects; untested for ALDH2
N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-TMOB 3,4,5-trimethoxy Methoxy groups may enhance solubility but reduce ALDH2 affinity

Key Insight : Chlorine’s electronegativity and size are optimal for ALDH2 activation. Nitro or methoxy substitutions likely shift reactivity toward other targets .

Structural Modifications to the Aromatic Group

Variations in the aromatic moiety influence pharmacokinetics and target engagement.

Compound Name Structural Feature Potential Impact Reference
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,4-DCB-piperazine) Piperazine linker Enhanced blood-brain barrier penetration; unverified ALDH2 activity
N-(4-Chlorobenzyl)-1,3-benzodioxole-5-carboxamide 4-chlorobenzyl substitution Reduced ALDH2 activation due to lack of dichloro benzamide
Compound 7k (N-(3-Benzyl-5-hydroxyphenyl)-2,4-DCB) Hydroxyphenyl group Increased polarity; potential for antioxidant properties

Key Insight : The 1,3-benzodioxole group in Alda-1 and the target compound enhances lipid solubility, while polar modifications (e.g., hydroxyphenyl) may improve water solubility at the cost of membrane permeability .

Pharmacological and Therapeutic Profiles

Alda-1’s efficacy in disease models highlights the importance of structural precision:

  • Myocardial Ischemia : Alda-1 reduces infarct size by 60% via ALDH2 activation .
  • Spinal Cord Injury : Daily Alda-1 treatment for 30 days improves motor recovery and reduces 4-HNE adducts .
  • Alcoholic Liver Disease : Alda-1 decreases acrolein accumulation, mitigating oxidative stress .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide, commonly referred to as Alda-1, is a compound that has garnered attention due to its role as an activator of aldehyde dehydrogenase 2 (ALDH2). This article explores the biological activity of Alda-1, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁Cl₂N O₃
  • Molecular Weight : 324.16 g/mol
  • CAS Number : 314055-42-0
  • IUPAC Name : this compound

Alda-1 primarily functions by enhancing the activity of ALDH2, an enzyme critical for detoxifying harmful aldehydes such as acetaldehyde and 4-hydroxy-trans-2-nonenal (4-HNE). The activation of ALDH2 by Alda-1 has been shown to mitigate oxidative stress and neuroinflammation in various models of injury and disease.

1. Neuroprotection

A significant body of research highlights Alda-1's neuroprotective effects in models of spinal cord injury (SCI). A study demonstrated that treatment with Alda-1 reduced the accumulation of 4-HNE, thereby decreasing neuroinflammation and promoting recovery in SCI mice. The compound was administered daily for 30 days post-injury, resulting in improved locomotor function and reduced neuronal loss .

2. Pain Management

Research indicates that Alda-1 may also play a role in pain modulation. In rodent models, it has been observed that enhancing ALDH2 activity can alleviate hyperalgesia induced by inflammation. This suggests potential applications for Alda-1 in treating pain conditions where oxidative stress is a contributing factor .

3. Cardioprotection

Alda-1 has shown promise in protecting against cardiac ischemia. By restoring ALDH2 activity in mutant variants (e.g., ALDH2*2), Alda-1 can mitigate the adverse effects associated with aldehyde accumulation during ischemic events .

Table 1: Summary of Research Findings on Alda-1

Study ReferenceModelKey Findings
Spinal Cord Injury (Mouse)Reduced 4-HNE levels; improved locomotor function; decreased neuroinflammation
Inflammatory Pain Model (Rodent)Alleviated hyperalgesia; enhanced pain threshold
Cardiac Ischemia ModelRestored ALDH2 activity; protective effects against ischemic damage

Safety and Efficacy

While Alda-1 has shown beneficial effects in various studies, ongoing research is necessary to fully understand its safety profile and long-term efficacy in humans. Current studies primarily focus on preclinical models, and further clinical trials will be essential to establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling a benzodioxole-derived amine (e.g., 1,3-benzodioxol-5-ylmethylamine) with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to minimize side products. Purification via column chromatography or recrystallization is critical. Structural verification should use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. What are the primary biological targets and pathways associated with Alda-1?

  • Key Findings : Alda-1 is a potent activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2), an enzyme critical in detoxifying reactive aldehydes like 4-hydroxynonenal (4-HNE). It enhances ALDH2 activity by stabilizing its active tetrameric form, reducing oxidative stress and apoptosis in ischemia/reperfusion injury models . Mechanistically, this involves modulation of mitophagy and suppression of caspase-3/9 pathways .

Q. How do structural features of Alda-1 influence its bioactivity compared to analogs?

  • Structural Insights : The 1,3-benzodioxole moiety enhances lipophilicity and membrane permeability, while the 2,4-dichlorobenzamide group contributes to electron-withdrawing effects, stabilizing interactions with ALDH2's catalytic site. Substitution at the 2,4-positions (vs. 2,6 in some analogs) optimizes steric compatibility with the enzyme’s binding pocket .

Advanced Research Questions

Q. What experimental strategies are used to elucidate Alda-1’s mechanism of ALDH2 activation?

  • Approaches :

  • Kinetic assays : Measure enzyme activity via NAD+^+ reduction in the presence of substrate (e.g., acetaldehyde) and varying Alda-1 concentrations.
  • X-ray crystallography : Resolve ALDH2-Alda-1 co-crystal structures to identify binding motifs.
  • Molecular dynamics simulations : Predict conformational changes in ALDH2 upon Alda-1 binding .

Q. How can in vivo studies be designed to assess Alda-1’s efficacy in complex disease models?

  • Model Selection : Use rodent models of myocardial infarction (e.g., coronary artery ligation) or random-pattern skin flaps to mimic ischemia/reperfusion injury. Administer Alda-1 intravenously (5–10 mg/kg) pre- or post-ischemia. Endpoints include infarct size (TTC staining), mitochondrial membrane potential (JC-1 assay), and apoptotic markers (e.g., cytochrome c release) .

Q. How should researchers address discrepancies in structural or functional data for Alda-1 analogs?

  • Validation Steps :

  • Synthetic reproducibility : Cross-validate NMR and HRMS data with independent labs.
  • Functional assays : Compare ALDH2 activation profiles across analogs (e.g., Alda-44, a water-soluble derivative) to isolate structure-activity relationships .
  • Database cross-referencing : Confirm compound identity using PubChem or EPA DSSTox entries to avoid misannotation (as seen in sulfamide/amide misassignments) .

Q. What strategies improve Alda-1’s pharmacokinetic properties for translational research?

  • Optimization Tactics :

  • Prodrug design : Modify the benzodioxole group to enhance solubility (e.g., phosphate esters).
  • Nanoformulation : Encapsulate Alda-1 in liposomes or polymeric nanoparticles to prolong half-life.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .

Q. How do comparative studies with ALDH2 inhibitors/activators inform therapeutic potential?

  • Case Example : Contrast Alda-1 with inhibitors like disulfiram to dissect ALDH2’s role in disease. In tendonopathy models, Alda-1 reduces oxidative stress, while disulfiram exacerbates mitochondrial dysfunction. Such studies highlight Alda-1’s specificity and therapeutic window .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.